o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride

説明

Systematic Nomenclature and IUPAC Classification

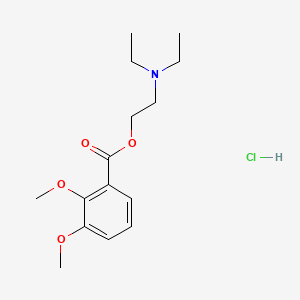

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(diethylamino)ethyl 2,3-dimethoxybenzoate hydrochloride . This name reflects three key components:

- The 2,3-dimethoxybenzoate moiety, derived from o-veratric acid (2,3-dimethoxybenzoic acid) .

- The 2-(diethylamino)ethyl ester group, indicating a diethylamine-substituted ethyl chain bonded via an oxygen atom.

- The hydrochloride counterion, neutralizing the tertiary amine’s positive charge .

Alternative synonyms include Benzoic acid, 2,3-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride and 2,3-Dimethoxybenzoic acid hydrochloride, 2-(diethylamino)ethyl ester . The CAS Registry Number 23959-28-6 uniquely identifies the compound in chemical databases .

Molecular Architecture: Functional Group Arrangement and Stereochemical Considerations

The molecular formula C15H24ClNO4 (molecular weight: 317.81 g/mol) arises from the following structural features :

- A 2,3-dimethoxybenzoic acid backbone, where methoxy (-OCH3) groups occupy the ortho and meta positions relative to the carboxylic acid .

- An ester linkage (-COO-) connecting the aromatic core to a 2-(diethylamino)ethyl chain, which includes a tertiary amine (-N(C2H5)2) .

- A hydrochloride salt (-Cl⁻) associated with the protonated diethylamino group .

The SMILES notation CCN(CC)CCOC(=O)C1=C(C(=CC=C1)OC)OC and InChIKey DAUWPUQXZNSGSG-UHFFFAOYSA-N encode the compound’s connectivity . No chiral centers are present, as the molecule lacks tetrahedral stereogenic atoms. The planar aromatic ring and freely rotating diethylaminoethyl chain suggest conformational flexibility, which may influence its solubility and intermolecular interactions.

Comparative Structural Analysis with Related Veratric Acid Derivatives

Veratric acid derivatives vary in ester substituents and methoxy group positions, significantly altering their chemical behavior. The table below contrasts key structural attributes:

Key observations include:

- Ester group complexity : The diethylaminoethyl chain introduces a cationic tertiary amine upon protonation, unlike simpler alkyl esters (methyl, ethyl) . This enhances water solubility via ion-dipole interactions.

- Methoxy positioning : Shifting methoxy groups from 2,3- to 3,4-positions (as in ethyl 3,4-dimethoxybenzoate) alters electronic effects on the aromatic ring, potentially modifying reactivity in electrophilic substitution reactions .

- Pharmaceutical analogs : Compared to procaine (p-aminobenzoic acid diethylaminoethyl ester), this compound replaces the para-amino group with methoxy substituents, reducing hydrogen-bonding capacity while increasing steric bulk .

特性

CAS番号 |

23959-28-6 |

|---|---|

分子式 |

C15H24ClNO4 |

分子量 |

317.81 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 2,3-dimethoxybenzoate;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-5-16(6-2)10-11-20-15(17)12-8-7-9-13(18-3)14(12)19-4;/h7-9H,5-6,10-11H2,1-4H3;1H |

InChIキー |

FPPVUXBASWMIBH-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl |

製品の起源 |

United States |

準備方法

Reaction Conditions

- The esterification is typically conducted by reacting o-Veratric acid with 2-(diethylamino)ethanol in the presence of an acid catalyst or activating agent.

- Common activating agents include thionyl chloride or other acid chlorides to form the acid chloride intermediate, which then reacts with the alcohol.

- Alternatively, direct esterification under reflux with acid catalysts can be employed, but acid chloride intermediates often provide higher yields and cleaner reactions.

Use of Thionyl Chloride

- A preferred industrial method involves reacting the carboxylic acid with thionyl chloride to form the acid chloride intermediate.

- Thionyl chloride is added continuously or intermittently to a mixture of o-Veratric acid and 2-(diethylamino)ethanol at an internal temperature of 20 °C or higher to avoid sudden boiling and ensure controlled reaction progress.

- This method reduces the risk of rapid temperature spikes and by-product gas evolution, improving safety and scalability.

Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | o-Veratric acid + thionyl chloride (SOCl2) | Formation of o-Veratric acid chloride |

| 2 | Acid chloride + 2-(diethylamino)ethanol | Formation of o-Veratric acid ester |

| 3 | Work-up and purification | Isolation of free base ester |

Formation of Hydrochloride Salt

Salt Formation

- The free base ester is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

- This is typically done by bubbling dry HCl gas into a solution of the free base in an appropriate solvent or by adding a solution of HCl in an organic solvent.

- The hydrochloride salt precipitates out or can be crystallized from the reaction mixture.

Advantages of Hydrochloride Salt

- The hydrochloride salt form improves the compound’s stability, solubility, and handling properties.

- It is often preferred for pharmaceutical intermediates and final formulations.

Industrial and Research Findings

Controlled Addition of Thionyl Chloride

Purification Techniques

- After reaction completion, unreacted thionyl chloride and solvents are removed by concentration under reduced pressure.

- The amino acid ester hydrochloride can be isolated by crystallization or precipitation.

- Further purification may involve recrystallization, washing, or chromatographic methods depending on purity requirements.

Related Esterification Processes

- Similar esterification methods are reported for related compounds such as 2-(diethylamino)ethyl methacrylate hydrochloride, which shares structural features with the target compound.

- These processes confirm the feasibility of esterification followed by salt formation under controlled conditions.

Summary Table of Preparation Method

| Step No. | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Formation of acid chloride intermediate | o-Veratric acid + thionyl chloride, >20 °C | Controlled addition of SOCl2 to avoid hazards |

| 2 | Esterification with 2-(diethylamino)ethanol | Acid chloride + 2-(diethylamino)ethanol, reflux or room temp | High yield ester formation |

| 3 | Conversion to hydrochloride salt | Treatment with HCl gas or HCl solution | Improves stability and solubility |

| 4 | Purification | Concentration, crystallization, washing | Ensures high purity for pharmaceutical use |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro and halogenated derivatives.

科学的研究の応用

Chemistry

- Organic Synthesis : o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride serves as a reagent in organic synthesis for creating more complex molecules. It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Reactions : The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution. These reactions are crucial for developing derivatives with enhanced properties.

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of o-veratric acid exhibit significant antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Compounds derived from o-veratric acid have been evaluated for their anti-inflammatory effects. They demonstrate reduced ulcerogenic indices in animal models, suggesting a favorable safety profile while maintaining efficacy .

- Neuroprotective Effects : Emerging evidence suggests that certain derivatives may possess neuroprotective properties, potentially benefiting conditions related to neurodegeneration through modulation of neurotransmitter systems .

Medical Applications

- Local Anesthetic Potential : Due to its structural similarity to known anesthetics like procaine, this compound is being explored for its potential use as a local anesthetic. Its mechanism involves interaction with biological membranes and modulation of ion channels .

Industrial Applications

- Agrochemicals : The compound's unique chemical structure allows it to be utilized in the development of agrochemicals that require specific reactivity patterns for effective application in agriculture.

Study on Antimicrobial Activity

A study conducted on various o-veratric acid derivatives demonstrated significant inhibition zones against several bacterial strains. The results indicated that modifications to the diethylamino group could enhance membrane permeability and antimicrobial efficacy .

Anti-inflammatory Evaluation

In pharmacological studies involving animal models, prodrugs based on o-veratric acid were synthesized and tested. The findings revealed a marked reduction in inflammation markers compared to standard treatments, indicating potential therapeutic applications .

作用機序

The mechanism of action of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling pathways. The compound’s ester group allows it to penetrate cell membranes, while the diethylamino group interacts with specific molecular targets .

類似化合物との比較

Adiphenine Hydrochloride

- Structure: Diphenylacetate ester with a 2-(diethylamino)ethyl group.

- Activity : Acts as a muscarinic receptor antagonist, reducing smooth muscle spasms .

- Comparison : The diphenyl group increases steric bulk, enhancing receptor selectivity but reducing solubility compared to o-veratric acid’s dimethoxybenzoate.

Benactyzine Hydrochloride

- Structure : Benzilate ester (diphenylglycolic acid derivative).

- Activity : Potent anticholinergic agent used in gastrointestinal disorders .

- Comparison : The benzilate moiety introduces two phenyl groups adjacent to the ester, enhancing CNS penetration—a feature less likely in o-veratric acid due to its polar methoxy groups.

Propoxycaine Hydrochloride

- Structure: 4-Amino-2-propoxybenzoate ester.

- Activity: High-potency local anesthetic; the amino and propoxy groups optimize binding to sodium channels .

- Comparison: The amino group in Propoxycaine enhances ionization at physiological pH, whereas o-veratric acid’s methoxy groups may prioritize lipid membrane interaction.

2-(Diethylamino)ethyl 4-methylbenzoate hydrochloride

- Structure : 4-Methylbenzoate ester.

- Activity : Shares similarities with procaine as a local anesthetic .

- Comparison : The methyl group in the para position offers moderate lipophilicity, but the ortho-dimethoxy configuration in o-veratric acid could improve binding affinity through electron-donating effects.

SKF-525A Hydrochloride

- Structure : 2,2-Diphenylvalerate ester.

- Activity: Non-competitive inhibitor of cytochrome P450 enzymes, used in metabolic studies .

- Comparison : The diphenylvalerate structure provides high hydrophobicity, contrasting with o-veratric acid’s balance of lipophilic methoxy and polar ester groups.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Esters with electron-withdrawing groups (e.g., amino in Propoxycaine) are prone to hydrolysis, whereas methoxy groups in o-veratric acid could slow esterase-mediated degradation .

- Ionization: The 2-(diethylamino)ethyl group ensures quaternary ammonium formation at physiological pH, promoting water solubility and interaction with cationic binding sites .

生物活性

o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₈H₂₃ClN₂O₂. Its structure features an o-veratric acid moiety linked to a diethylaminoethyl group, which may influence its biological activity.

Pharmacological Effects

Research indicates that o-Veratric acid derivatives exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures show significant antimicrobial properties against various bacteria and fungi. The presence of the diethylamino group may enhance membrane permeability, thereby increasing efficacy .

- Anti-inflammatory Properties : Compounds derived from o-veratric acid have been evaluated for their anti-inflammatory effects. For instance, prodrugs synthesized from amino acids have demonstrated reduced ulcerogenic indices and comparable anti-inflammatory activities in animal models .

- Neuroprotective Effects : There is emerging evidence that certain derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. This could be attributed to their ability to modulate neurotransmitter systems .

The biological activity of o-veratric acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as enzyme inhibitors, affecting metabolic pathways related to inflammation and microbial resistance.

- Membrane Interaction : The lipophilic nature of the diethylamino group enhances interaction with cell membranes, facilitating drug uptake and action.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various o-veratric acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Evaluation

In a pharmacological study involving animal models, prodrugs based on o-veratric acid were synthesized and tested for their anti-inflammatory effects. The findings revealed a marked reduction in inflammation markers and ulcerogenic indices compared to standard treatments, indicating a favorable safety profile .

Data Summary

Q & A

Q. What analytical methods are recommended for determining the purity of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride?

Answer: Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection. For example, methods validated for structurally similar esters (e.g., dicyclomine hydrochloride) use a C18 column, a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio, and a flow rate of 1.0 mL/min . Titrimetric methods, such as non-aqueous titration with perchloric acid in glacial acetic acid, are also applicable, with acceptance criteria of 99.0–101.0% purity . Ensure sample preparation includes drying at 105°C for 3 hours to remove moisture interference .

Q. What are the optimal storage conditions to ensure compound stability?

Answer: Store in well-closed, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability studies for analogous hydrochlorides (e.g., procaine hydrochloride) recommend temperatures ≤25°C and humidity ≤40% . For long-term storage, desiccants like silica gel should be included, and periodic HPLC analysis (every 6 months) is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for this compound?

Answer: Discrepancies may arise from variations in experimental models or dosing protocols. For instance, acute toxicity studies in mice show an intravenous LD50 of 50 mg/kg , while conflicting data from other species or routes (e.g., oral) require validation. To address contradictions:

Q. What experimental strategies are effective for elucidating metabolic pathways?

Answer: Use radiolabeled isotopes (e.g., ¹⁴C-labeled ethyl group) to track metabolic fate in vitro (e.g., liver microsomes) and in vivo (rat models). For ester-based compounds like dicyclomine, hydrolysis by esterases is a primary pathway, producing veratric acid and diethylaminoethanol . Advanced techniques include:

- LC-MS/MS to identify phase I/II metabolites.

- Comparative studies with CYP450 inhibitors (e.g., ketoconazole) to assess enzyme contributions .

Q. How can structural modifications influence the compound’s pharmacological activity?

Answer: Modifications to the diethylaminoethyl or veratric acid moieties alter receptor binding and solubility. For example:

- Replacing the cyclohexyl group in dicyclomine with a phenyl ring (as in metcaraphen) increases anticholinergic potency .

- Adding electron-withdrawing groups (e.g., Cl) to the aromatic ring enhances stability but may reduce bioavailability . Computational modeling (e.g., molecular docking) and in vitro assays (e.g., muscarinic receptor binding) are critical for structure-activity relationship (SAR) studies .

Q. What methodologies are recommended for detecting degradation products under stressed conditions?

Answer: Forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions can identify major impurities. Use HPLC-DAD/ELS detectors for non-UV-active degradants. For example, procaine hydrochloride degrades into para-aminobenzoic acid under alkaline conditions, detectable at 280 nm . Quantify degradation products against ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。